
Chebulinic acid
Übersicht
Beschreibung
Chebulinic acid is a natural product in the family of ellagitannins, or hydrolyzable tannins, which consist of polyphenols surrounding a glucose center . It is found in plants such as Euphoria longana and Terminalia chebula (both tropical Asian fruit trees) and T. macroptera (a central African flowering tree) . Chebulinic acid has shown antihypertensive, and antioxidant properties .
Synthesis Analysis
The first total synthesis of racemic Chebulic acid is reported, which is the aglycon of several antioxidant ingredients of the fruit of the Terminalia chebula tree . The route started with the straightforward preparation of an indanone-based β-oxoester from a benzaldehyde derivative .
Molecular Structure Analysis
Chebulinic acid has a molecular formula of C41H32O27 and an average mass of 956.677 Da . It has 8 defined stereocentres .
Chemical Reactions Analysis
Chebulinic acid has been used in the production of hyaluronic acid customized nanoparticles with chitosan for the delivery of chebulinic acid to enhance its anticancer potential against breast cancer .
Physical And Chemical Properties Analysis
Chebulinic acid has a density of 2.0±0.1 g/cm3, a boiling point of 1460.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 234.3±3.0 kJ/mol and a flash point of 437.2±27.8 °C .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Anti-Aging Potential
Chebulinic acid is recognized for its antioxidant activity , which is crucial in preventing oxidative stress and inhibiting reactions caused by oxygen or peroxides. This activity contributes to its potential anti-aging benefits, as it counteracts the destructive effects of oxidation in animal tissues .
Anticancer Applications
Research suggests that chebulinic acid may act as an anticancer agent . It has been associated with various biological activities, including antimicrobial, antioxidant, antidiabetic, anti-inflammatory, and hepatoprotective effects, which are all beneficial in cancer prevention and therapy .
Hepatoprotective Effects
Chebulinic acid exhibits hepatoprotective properties , offering protection against liver damage. This is particularly valuable in the context of diseases that affect liver function or in the case of exposure to hepatotoxic substances .
Anti-Diabetic Effects
The compound has been identified as having antidiabetic effects , which could be harnessed in the management of diabetes. By influencing glucose metabolism, chebulinic acid could play a role in the development of new diabetic treatments .
Antiviral Activity
Chebulinic acid has demonstrated antiviral properties , making it a potential candidate for the development of antiviral drugs. Its ability to inhibit viral replication could be pivotal in treating viral infections .
Anti-Inflammatory and Immunomodulatory Effects
Due to its anti-inflammatory properties , chebulinic acid can be used to treat various inflammatory conditions. Additionally, its immunomodulatory effects suggest it could be part of therapies aimed at modulating the immune response .
Applications in Dental Health
Chebulinic acid has been found to have anticaries properties , suggesting its use in dental health applications. Its antimicrobial activity could help prevent tooth decay and maintain oral hygiene .
Wirkmechanismus
Target of Action
Chebulinic acid, a water-soluble small-molecule tannin, has been found to inhibit the actions of vascular endothelial growth factor-A (VEGF) . VEGF-induced angiogenesis plays a crucial role in the pathogenesis of diseases like rheumatoid arthritis . Chebulinic acid has also been identified as a novel inhibitor against influenza A virus (IAV) replication . Furthermore, it has been reported to bind to Mycobacterium tuberculosis DNA gyrase , causing displacement of catalytic Tyr129 away from its target DNA-phosphate molecule .
Mode of Action
Chebulinic acid interacts with its targets, leading to significant changes. For instance, it inhibits the actions of VEGF, which is critical for angiogenesis . . When it binds to M. tuberculosis DNA gyrase, it causes displacement of catalytic Tyr129 and creates steric hindrance to the binding of the DNA strand at the enzyme’s DNA binding site .
Biochemical Pathways
Chebulinic acid affects several biochemical pathways. It inhibits VEGF-induced proangiogenic gene expressions and signaling pathways that regulate angiogenesis . This inhibition leads to a decrease in paw swelling, the mean articular index, and joint pathology scores in animals . It also modulates the Nrf2/ARE pathway to enhance antioxidant defenses and protect against oxidative stress-induced neurotoxicity .
Pharmacokinetics
The pharmacokinetics of chebulinic acid have been studied in rats. The absolute oral bioavailability of chebulinic acid at 100 mg/kg was found to be 37.56 ± 7.3% . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it shows prolonged retention and metabolizes more slowly in vivo .
Result of Action
The action of chebulinic acid leads to several molecular and cellular effects. It significantly inhibits paw swelling, decreases the mean articular index, and reduces joint pathology scores in animals through the inhibition of VEGF-induced proangiogenic gene expressions and signaling pathways . It also protects against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels .
Safety and Hazards
Chebulinic acid is harmful if swallowed, in contact with skin, and if inhaled . It causes serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Zukünftige Richtungen
Chebulinic acid has demonstrated potent antiadipogenic effects in 3T3-L1 preadipocytes in a concentration-dependent manner . It suppresses early differentiation by downregulating key transcription factors that control adipogenesis in 3T3-L1 cells . These results suggest that chebulinic acid may be a potential therapeutic agent for treating obesity by inhibiting PPP1CB activity .
Eigenschaften
IUPAC Name |
2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32O27/c42-15-1-10(2-16(43)26(15)51)35(56)62-9-22-31-33(66-36(57)11-3-17(44)27(52)18(45)4-11)34(41(63-22)68-37(58)12-5-19(46)28(53)20(47)6-12)67-38(59)13-7-21(48)29(54)32-25(13)24(30(55)40(61)65-32)14(8-23(49)50)39(60)64-31/h1-7,14,22,24,30-31,33-34,41-48,51-55H,8-9H2,(H,49,50)/t14-,22+,24-,30-,31+,33-,34+,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVHOSGNOYKRIH-FJPMMHPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H32O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4R,5S,7R,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



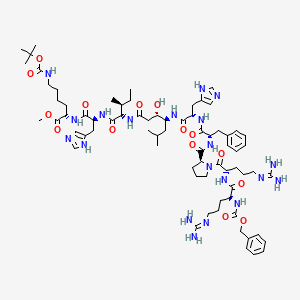
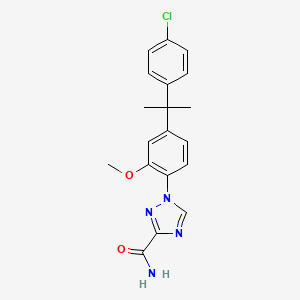
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)
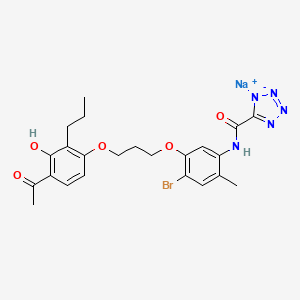

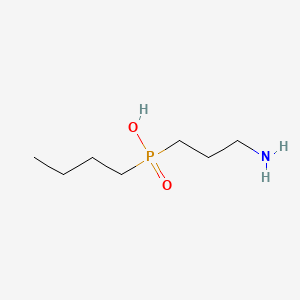

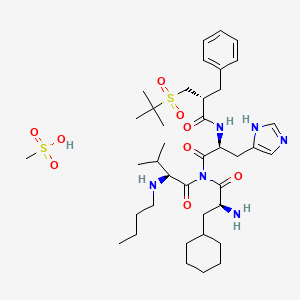

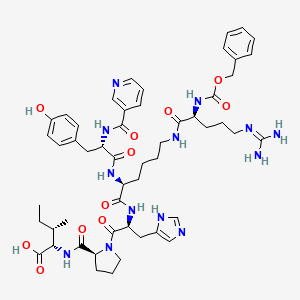
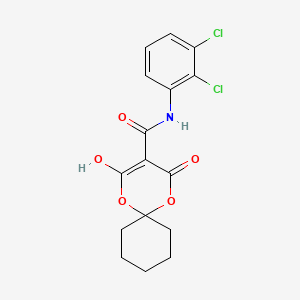
![[(2R)-3-amino-2-hydroxypropyl]-methylphosphinic acid](/img/structure/B1668507.png)

![[1-Hydroxy-3-[methyl(3-phenoxypropyl)amino]-1-phosphonopropyl]phosphonic acid](/img/structure/B1668511.png)